(E)-6-methoxy-8-(2-nitrovinyl)chroman
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Overview
Description
(E)-6-methoxy-8-(2-nitrovinyl)chroman is a synthetic organic compound belonging to the chroman family. Chromans are a class of benzopyran derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of the nitrovinyl group in this compound adds to its reactivity and potential utility in chemical synthesis and biological studies.
Mechanism of Action
Target of Action
Chromane derivatives, which include this compound, are known to exhibit unique biological and pharmacological activities . They have been found in many natural products and synthetic molecules that exhibit antineoplastic activity, antiherpetic activity, and inhibitive activities against protein kinases, aldose reductase, and HIV-1 reverse transcriptase .
Mode of Action
It is synthesized via a highly enantio- and diastereoselective method using an organocatalytic domino michael/hemiacetalization reaction of aliphatic aldehydes and (e)-2-(2-nitrovinyl)phenols . This process could potentially influence its interaction with its targets.
Biochemical Pathways
The synthesis of chromane derivatives, including this compound, involves a domino michael/hemiacetalization reaction . This reaction could potentially affect various biochemical pathways.
Result of Action
Chromane derivatives, including this compound, are known to exhibit unique biological and pharmacological activities .
Action Environment
The synthesis of this compound involves a domino michael/hemiacetalization reaction , which could potentially be influenced by environmental factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methoxy-8-(2-nitrovinyl)chroman typically involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols. This process is catalyzed by organocatalysts, such as cinchona alkaloid derivatives and amino acids, in a domino Michael/hemiacetalization reaction. The reaction conditions include the use of solvents like toluene and the presence of co-catalysts like 2-nitrobenzoic acid to enhance enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for high yield and purity, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(E)-6-methoxy-8-(2-nitrovinyl)chroman undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted chroman derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions include nitroalkanes, amines, and various substituted chroman derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-6-methoxy-8-(2-nitrovinyl)chroman has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Medicine: Its derivatives may be investigated for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
Chroman-2-one: Another member of the chroman family with similar biological activities.
2-(2-Nitrovinyl)thiophene: A compound with a similar nitrovinyl group but a different heterocyclic core.
Flavonoids: Natural products with a chroman-like structure, known for their antioxidant and anti-inflammatory properties .
Uniqueness
(E)-6-methoxy-8-(2-nitrovinyl)chroman is unique due to its specific combination of a methoxy group and a nitrovinyl group on the chroman scaffold
Properties
IUPAC Name |
6-methoxy-8-[(E)-2-nitroethenyl]-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11-7-9-3-2-6-17-12(9)10(8-11)4-5-13(14)15/h4-5,7-8H,2-3,6H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDKUDCOCOTSY-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C=C[N+](=O)[O-])OCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)/C=C/[N+](=O)[O-])OCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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